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Executive Summary
Vintafolide (EC145) is a small molecule drug conjugate (SMDC) that represents a targeted

approach to cancer therapy. It is composed of folic acid, which serves as a targeting ligand,

conjugated to the potent vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH), via a

cleavable disulfide linker. The therapeutic strategy is based on the over-expression of the folate

receptor (FR), particularly the alpha isoform (FRα), on the surface of various solid tumors,

including ovarian and non-small cell lung cancer, while its expression on normal tissues is

limited. This differential expression allows for the selective delivery of the cytotoxic payload to

cancer cells, theoretically minimizing systemic toxicity. Vintafolide was co-developed with

etarfolatide (EC20), a SPECT-based imaging agent designed to identify patients with FR-

positive tumors, enabling a personalized medicine approach. Despite showing initial promise in

Phase II trials, the Phase III PROCEED trial in platinum-resistant ovarian cancer was stopped

in 2014 as it did not meet the primary endpoint of progression-free survival. This guide provides

a comprehensive technical overview of vintafolide, its mechanism, preclinical and clinical data,

and the experimental protocols used in its evaluation.

Mechanism of Action
Vintafolide's mechanism of action is a multi-step process that leverages the biology of the

folate receptor to achieve targeted cell killing.[1][2][3]
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Targeting and Binding: Vintafolide circulates in the bloodstream and selectively binds to

FRα-expressing cancer cells with high affinity (Kd ≈ 0.1 nM).[4] The folic acid component of

the conjugate acts as the high-affinity ligand for the receptor.[4]

Receptor-Mediated Endocytosis: Upon binding, the vintafolide-FRα complex is internalized

into the cell through endocytosis, forming an endosome.[1][2][3]

Payload Release: The intracellular environment of the endosome is acidic and has a different

reductive potential compared to the bloodstream. This environment facilitates the cleavage of

the disulfide linker connecting the folic acid moiety to the DAVLBH payload.[5]

Cytotoxic Effect: Once released into the cytoplasm, DAVLBH, a potent microtubule-

destabilizing agent, binds to tubulin. This disrupts the formation of the mitotic spindle, leading

to M-phase cell cycle arrest and subsequent apoptosis (programmed cell death) of the

cancer cell.[2]
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Vintafolide's targeted mechanism of action.
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Companion Diagnostic: Etarfolatide (99mTc-EC20)
A key component of the vintafolide development program was the parallel development of

etarfolatide (99mTc-EC20), a folate-targeted companion diagnostic imaging agent.[6] This

agent consists of folic acid linked to the radioisotope Technetium-99m.

Purpose: Etarfolatide is used with single-photon emission computed tomography (SPECT) to

non-invasively visualize the location and extent of FR-positive disease throughout the body.

This allows for the selection of patients whose tumors express the target receptor and are

therefore more likely to benefit from vintafolide therapy.[7][8]

Patient Stratification: In clinical trials, patients were categorized based on the percentage of

their target lesions that were FR-positive as determined by etarfolatide imaging:

FR++ (or FR 100%): All target lesions are FR-positive.

FR+ (or FR 10-90%): At least one, but not all, target lesions are FR-positive.

FR- (or FR 0%): No target lesions are FR-positive.[9][10]
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Workflow for patient selection using etarfolatide.

Quantitative Preclinical and Clinical Data
Preclinical Data
Vintafolide demonstrated significant, FR-dependent anti-tumor activity in a variety of

preclinical models. The targeting mechanism was shown to be specific, as excess free folic

acid could block its cytotoxic effects, and FR-negative cells were resistant to the drug.[4]
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Table 1: Summary of Preclinical Data for Vintafolide

Parameter Value / Result Model System Reference

Binding Affinity (Kd) ~0.1 nM Folate Receptor α [4]

Payload (DAVLBH)

IC50
4 - 67 nM

Panel of Triple-

Negative Breast

Cancer (TNBC) Cell

Lines

[1]

In Vivo Efficacy

Complete Response

(5/5 mice)Cures (4/5

mice)

Nude mice with FR-

positive KB human

xenografts

[2]

In Vivo Efficacy 75% Cures (6/8 mice)

FR-high MDA-MB-231

TNBC xenograft

model (9.6 mg/kg

dose)

[1]

In Vivo Efficacy
76% Tumor Growth

Inhibition (TGI)

FR-low CAL51 TNBC

xenograft model (9.6

mg/kg dose)

[1]

Clinical Trial Data
Vintafolide was evaluated in several clinical trials, most notably in platinum-resistant ovarian

cancer and non-small-cell lung cancer (NSCLC). The randomized Phase II PRECEDENT trial

provided key efficacy data.

Table 2: Efficacy Data from the Phase II PRECEDENT Trial (Platinum-Resistant Ovarian

Cancer)
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Endpoint
Patient
Subgroup
(FR Status)

Vintafolide
+ PLD

PLD Alone
Hazard
Ratio (95%
CI)

p-value

Median PFS
All Patients

(ITT)
5.0 months 2.7 months

0.63 (0.41 -

0.96)
0.031

Median PFS
FR 100%

Positive
5.5 months 1.5 months

0.38 (0.17 -

0.85)
0.013

Median PFS
FR 10-90%

Positive
Not specified Not specified 0.873 -

Median PFS
FR 0%

Positive

No benefit

observed

No benefit

observed
1.806 -

*PFS:

Progression-

Free Survival;

PLD:

Pegylated

Liposomal

Doxorubicin;

ITT: Intent-to-

Treat. Data

from

Naumann et

al., 2013.[4]

Table 3: Efficacy Data from Phase II NSCLC Trials
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Endpoint
Patient
Subgroup (FR
Status)

Vintafolide Docetaxel
Hazard Ratio
(95% CI)

Median OS

(TARGET Trial)
Adenocarcinoma

12.5 months

(with Docetaxel)
6.6 months 0.72 (0.44 - 1.16)

Median OS (EC-

FV-03 Trial)

FR 100%

Positive
47.2 weeks - -

Median OS (EC-

FV-03 Trial)

FR 10-90%

Positive
14.9 weeks - -

*OS: Overall

Survival. Data

from various trial

reports.

Experimental Protocols
Folate Receptor Binding Assay (Competitive
Radioligand)
This protocol outlines a method to determine the binding affinity (Ki) of vintafolide for the folate

receptor.

Preparation of Membranes: Homogenize FR-positive cells or tissues (e.g., KB cells, tumor

tissue) in a cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and

resuspend in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). Determine the protein

concentration using a BCA or Bradford assay.

Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled folate ligand

(e.g., 3H-folic acid).

Competition: Add increasing concentrations of unlabeled vintafolide (the competitor) to the

wells. Include control wells with no competitor (total binding) and wells with a large excess of

unlabeled folic acid (non-specific binding).
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Incubation: Add the membrane preparation to each well and incubate (e.g., 60 minutes at

30°C) to allow binding to reach equilibrium.

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a

glass fiber filter plate. The filters will trap the membranes with the bound radioligand.

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining

unbound radioligand.

Quantification: Dry the filters and measure the trapped radioactivity using a scintillation

counter.

Data Analysis: Subtract non-specific binding from all measurements to determine specific

binding. Plot the percentage of specific binding against the log concentration of vintafolide.

Use non-linear regression analysis to calculate the IC50 value, which can then be converted

to the Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay
This protocol describes a method to measure the cytotoxic effect of vintafolide on cancer cells.

Cell Plating: Seed FR-positive (e.g., MDA-MB-231) and FR-negative control cells into 96-well

plates at a predetermined density and allow them to adhere overnight.

Compound Preparation: Prepare a stock solution of vintafolide in a suitable solvent (e.g.,

DMSO). Perform serial dilutions in culture medium to create a range of final concentrations

to be tested.

Treatment: Remove the old medium from the cells and add the medium containing the

various concentrations of vintafolide. Include vehicle-only controls and untreated controls.

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell

culture conditions (37°C, 5% CO2).

Viability Assessment: Measure cell viability using a suitable assay. Examples include:

MTT Assay: Add MTT reagent, incubate to allow formazan crystal formation by

metabolically active cells, solubilize the crystals with a solvent, and measure absorbance.
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Fluorescent Assays: Use a reagent like CellTiter-Glo® (measures ATP) or a dye that stains

dead cells (e.g., CellTox™ Green).

Data Analysis: Normalize the results to the untreated control wells (representing 100%

viability). Plot the percentage of cell viability against the log concentration of vintafolide. Use

non-linear regression to determine the IC50 value (the concentration that inhibits cell growth

by 50%).

In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor activity of vintafolide in

an animal model.

Animal Model: Use immunocompromised mice (e.g., nu/nu or SCID).

Tumor Implantation: Subcutaneously implant FR-positive human cancer cells (e.g., KB,

MDA-MB-231) into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach

a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control

groups.

Treatment Administration: Administer vintafolide intravenously via the tail vein. The dosing

schedule can vary but is often based on preclinical optimization (e.g., 2 µmol/kg, three times

a week). The control group receives a vehicle solution.

Monitoring: Monitor tumor volume (calculated using the formula (Length x Width²)/2), body

weight (as an indicator of toxicity), and the general health of the animals regularly throughout

the study.

Endpoint: The study concludes when tumors in the control group reach a maximum allowed

size, or after a predetermined period. Efficacy is evaluated by comparing the tumor growth

inhibition (TGI) in the treated groups to the control group. A complete response (CR) is

defined as the disappearance of a measurable tumor.

SPECT Imaging with Etarfolatide (Clinical Protocol
Outline)
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This protocol provides a general outline for patient imaging with 99mTc-etarfolatide.

Patient Preparation: Patients may receive an intravenous administration of folic acid 1-3

minutes prior to the imaging agent to improve image quality by partially blocking low-affinity

binding sites in non-target tissues like the kidneys.

Radiopharmaceutical Administration: Administer a specified dose of 99mTc-etarfolatide (e.g.,

740 MBq) intravenously.

Imaging: Perform whole-body planar and SPECT/CT imaging at a set time point after

injection (e.g., 1-2 hours) to allow for radiotracer distribution and clearance from the blood

pool.

Image Analysis: A nuclear medicine physician analyzes the SPECT/CT images. Target

lesions identified on the diagnostic CT are evaluated for etarfolatide uptake on the

corresponding SPECT images.

FR Status Determination: Each target lesion is classified as FR-positive or FR-negative. The

patient's overall FR status (FR 100%, FR 10-90%, or FR 0%) is then determined based on

the percentage of target lesions that are FR-positive, which is used to determine eligibility for

vintafolide treatment.[9]

Summary and Future Perspectives
Vintafolide was a pioneering agent in the field of small molecule drug conjugates, showcasing

the potential of targeting the folate receptor to deliver potent chemotherapy. The integrated use

of the etarfolatide companion diagnostic was a significant step towards personalized cancer

medicine, allowing for the pre-selection of patients most likely to respond.

Despite promising preclinical data and Phase II results, the failure to demonstrate a significant

progression-free survival benefit in the Phase III setting led to the discontinuation of its

development. This outcome highlights the challenges in translating promising mid-stage results

into late-stage clinical success, particularly in heavily pre-treated and complex patient

populations like platinum-resistant ovarian cancer.

The vintafolide program, however, has provided invaluable insights for the field. It validated

the folate receptor as a viable target for drug delivery and underscored the importance of
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robust patient selection strategies. The lessons learned from its development continue to

inform the design and clinical evaluation of next-generation antibody-drug conjugates (ADCs)

and SMDCs targeting the folate receptor and other tumor-associated antigens. Future research

in this area will likely focus on optimizing linker-payload technologies, exploring novel cytotoxic

agents, and refining patient stratification biomarkers to ultimately improve therapeutic

outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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